molecular formula C9H16N4O2 B13567686 Tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate

Tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate

Cat. No.: B13567686
M. Wt: 212.25 g/mol
InChI Key: GPZVXILPNISSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The reaction involves the use of an alkyne and an azide in the presence of a copper catalyst to form the triazole ring.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions.

    Protection of the Amino Group: The amino group is often protected using tert-butyl carbamate to prevent unwanted side reactions.

    Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed on the triazole ring or the carboxylate group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the aminoethyl group.

    Reduction: Reduced forms of the triazole ring or carboxylate group.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used in the labeling of proteins for various analytical techniques.

Medicine

    Drug Development:

    Diagnostics: It can be used in diagnostic assays due to its ability to bind to specific biomolecules.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity. The aminoethyl group can form hydrogen bonds with target molecules, enhancing binding affinity. The carboxylate group can participate in ionic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxamide
  • Tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylic acid
  • Tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate methyl ester

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability. The aminoethyl group allows for versatile chemical modifications, while the triazole ring offers strong binding interactions with various targets.

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl 1-(2-aminoethyl)triazole-4-carboxylate

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)7-6-13(5-4-10)12-11-7/h6H,4-5,10H2,1-3H3

InChI Key

GPZVXILPNISSMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(N=N1)CCN

Origin of Product

United States

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